1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride
Overview
Description
“1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride” is an organic compound with the CAS Number: 1258650-79-1 . It has a molecular weight of 247.79 . The IUPAC name for this compound is 1-{4-[(2-methoxyethyl)sulfanyl]phenyl}ethanamine hydrochloride . It appears as a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and solubility would typically be found on a Material Safety Data Sheet (MSDS) or similar document.Scientific Research Applications
Polymer Modification and Biological Applications:
- Aly and El-Mohdy (2015) explored the modification of radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amine compounds, including those similar in structure to 1-{4-[(2-Methoxyethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride. They found that these amine-treated polymers exhibited enhanced thermal stability and promising biological activities, suggesting potential medical applications (Aly & El-Mohdy, 2015).
Synthesis and Structure of Reaction Products:
- Kosolapova et al. (2013) studied the reactions of a compound structurally related to this compound with various nitrogen-containing agents. They identified various derivatives with potential applications in chemical synthesis and pharmaceuticals (Kosolapova et al., 2013).
Hydrolytic Transformations in Organic Chemistry:
- Rudyakova et al. (2006) conducted hydrolytic transformations of related compounds under microwave irradiation, leading to the formation of N-arylsulfonyl-2-aryl(hetaryl)aminoacetic acids. This research aids in understanding the chemical properties and potential applications of similar compounds in organic synthesis and drug development (Rudyakova et al., 2006).
Development of Chiral Materials:
- Strounina et al. (2006) examined the interaction of chiral amines with poly(2-methoxyaniline-5-sulfonic acid) to induce chirality in polymers, a process that could be relevant for the development of optically active materials in various technological applications (Strounina et al., 2006).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and wear protective gloves/protective clothing/eye protection/face protection (P280) .
Properties
IUPAC Name |
1-[4-(2-methoxyethylsulfanyl)phenyl]ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-9(12)10-3-5-11(6-4-10)14-8-7-13-2;/h3-6,9H,7-8,12H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZYZYXIWRIALLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)SCCOC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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